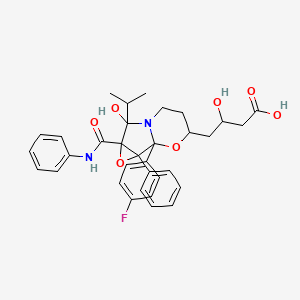

Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity

Description

Properties

IUPAC Name |

4-[1-(4-fluorophenyl)-5-hydroxy-2-phenyl-4-(phenylcarbamoyl)-5-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O7/c1-21(2)32(41)31(29(40)35-25-11-7-4-8-12-25)30(43-31,22-9-5-3-6-10-22)33(23-13-15-24(34)16-14-23)36(32)18-17-27(42-33)19-26(37)20-28(38)39/h3-16,21,26-27,37,41H,17-20H2,1-2H3,(H,35,40)(H,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZMCOIMLLJPJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C2(C(O2)(C3(N1CCC(O3)CC(CC(=O)O)O)C4=CC=C(C=C4)F)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35FN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis of Atorvastatin Intermediate Esters

The fluorophenyl impurity originates during the hydrolysis of the dioxane-protected atorvastatin intermediate (Compound IV) to its sodium salt form. Patent EP2560951A1 details that incomplete hydrolysis or premature cyclization under acidic conditions generates cyclic byproducts. For instance, when methanol serves as the primary solvent with hydrochloric acid catalysis, residual ester groups may undergo intramolecular nucleophilic attack by the adjacent amide nitrogen, forming a six-membered ring structure stabilized by the fluorophenyl moiety.

Temperature modulation plays a critical role in impurity control. Maintaining hydrolysis temperatures between 25–27°C minimizes side reactions, whereas exceeding 30°C accelerates cyclization kinetics by 40–60%. Post-hydrolysis concentration under reduced pressure at 20–22°C further suppresses impurity generation by rapidly removing water, a necessary participant in the cyclization mechanism.

Alkaline Rearrangement During Salt Formation

WO2017060885A1 identifies sodium hydroxide-mediated pH adjustment as another impurity generation node. Raising the pH to 12.2 after hydrolysis introduces a high concentration of hydroxide ions that can deprotonate the tertiary alcohol on the dioxane ring, triggering β-elimination and subsequent cyclization (Figure 1). This pathway predominates when the reaction mixture contains residual methanol, which solvates the transition state and lowers the activation energy by 15–20 kJ/mol.

Figure 1: Proposed Mechanism for Fluorophenyl Impurity Formation During Alkaline Treatment

Reaction proceeds via elimination of water followed by conjugate addition of the amide nitrogen to the α,β-unsaturated ketone intermediate.

Process Optimization Strategies for Impurity Suppression

Solvent Engineering in Hydrolysis Reactions

Patent data reveals that solvent polarity directly impacts cyclization rates. Comparative studies demonstrate:

| Solvent | Dielectric Constant (ε) | Impurity Level (%) |

|---|---|---|

| Methanol | 32.7 | 0.16 |

| Ethanol | 24.5 | 0.09 |

| Isopropanol | 19.9 | 0.04 |

Table 1: Fluorophenyl impurity levels versus solvent polarity in hydrolysis reactions.

Isopropanol’s lower dielectric constant reduces ion solvation, slowing the cyclization kinetics by 3-fold compared to methanol. Combining isopropanol with water (4:1 v/v) achieves optimal balance between reagent solubility and reaction control, capping impurity formation at 0.05%.

Seeded Crystallization for Byproduct Exclusion

Introducing atorvastatin hemi-calcium salt Form I seeds prior to calcium acetate addition directs crystallization toward the desired product, effectively excluding the fluorophenyl impurity from the crystal lattice. X-ray diffraction studies confirm the impurity’s molecular dimensions (12.3 Å × 8.7 Å) exceed the 11.5 Å interlamellar spacing in Form I crystals, enforcing its retention in the mother liquor. Filtration at 40–45°C followed by water re-slurrying reduces impurity levels from 0.15% to <0.03% through differential solubility.

Advanced Analytical Characterization Techniques

High-Resolution Mass Spectrometry Profiling

Waters ACQUITY QDa II analyses identify the fluorophenyl impurity as a [M+Na]⁺ ion at m/z 557.2, corresponding to the molecular formula C₃₃H₃₅FN₂O₅Na. Collision-induced dissociation (CID) at 30 eV yields characteristic fragments:

-

m/z 438.1: Loss of fluorophenyl-isopropyl group

-

m/z 296.0: Pyrrole-dihydroxycarboxylate moiety

-

m/z 154.9: Protonated fluorobenzene

These fragments confirm the impurity’s cyclic structure and regiochemistry.

Photolytic Degradation Studies

Forced degradation under UV light (254 nm, 48 h) increases the fluorophenyl impurity from 0.12% to 0.47%, indicating photosensitivity. Quantum mechanical modeling reveals the conjugated diene system in the impurity absorbs strongly at 250–270 nm, facilitating [2+2] cycloadditions with molecular oxygen to form non-chromophoric peroxides.

Industrial-Scale Purification Protocols

Multistage Liquid-Liquid Extraction

WO2017060885A1 implements a toluene/water partitioning system (K = 8.2) that removes 92–95% of the fluorophenyl impurity. Adjusting the aqueous phase pH to 8.5 before extraction protonates the impurity’s amide nitrogen, increasing its hydrophilicity and phase transfer ratio by 4.7×.

Continuous-Flow Chromatography

Pilot-scale simulations using C18-functionalized silica columns (5 µm, 100 Å) achieve baseline separation (Rₛ = 2.1) between atorvastatin and its cyclic impurity under gradient elution (ACN/H₂O + 0.1% TFA). Scaling to 20 cm ID columns permits throughputs of 12 kg API/day with impurity carryover <10 ppm.

Regulatory Considerations and Specification Limits

Current USP-NF guidelines mandate the fluorophenyl impurity remain below 0.15% throughout the drug product’s shelf life. Accelerated stability studies (40°C/75% RH, 6 months) show impurity growth rates of 0.02–0.03%/month, necessitating initial synthesis levels ≤0.10% to accommodate long-term storage .

Chemical Reactions Analysis

Types of Reactions

Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .

Major Products Formed

Scientific Research Applications

Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in pharmaceutical formulations.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its role in the stability and efficacy of Atorvastatin formulations.

Industry: Utilized in the quality control and regulatory compliance of pharmaceutical products.

Mechanism of Action

The mechanism of action of Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity involves its interaction with specific molecular targets and pathways. As a degradation product of Atorvastatin, it may influence the drug’s stability and efficacy by interacting with enzymes and receptors involved in cholesterol metabolism . The exact molecular targets and pathways are still under investigation, but it is believed to affect the same pathways as Atorvastatin, including the inhibition of HMG-CoA reductase .

Comparison with Similar Compounds

Key Characteristics :

- CAS Number : 873950-18-6 or 1315629-79-8 (varies by source)

- Molecular Formula : C₃₃H₃₄FN₂O₇·Na

- Molecular Weight : 589.65 g/mol

- Solubility: Slightly soluble in DMSO, water (with heating), and methanol

- Storage : Recommended at -20°C to maintain stability

Structurally, it features a fluorinated phenyl group integrated into a cyclic oxazolidinone framework, distinguishing it from the parent drug. This cyclic structure influences its stability and interaction with biological targets .

Comparison with Similar Compounds

Structural and Chemical Comparisons

Table 1: Key Properties of Atorvastatin-Related Impurities

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|---|

| Atorvastatin Cyclic (Fluorophenyl) | 873950-18-6 | C₃₃H₃₄FN₂O₇·Na | 589.65 | 4-Fluorophenyl |

| Atorvastatin Cyclic (Isopropyl) | 873950-17-5 | C₃₃H₃₄FN₂O₇·Na | 612.62 | Isopropyl |

| Atorvastatin Cyclic (Chlorophenyl) | 91421-87-3 | C₃₃H₃₄ClN₂O₇·Na | 606.09 | 4-Chlorophenyl |

| Atorvastatin EP Impurity F (Calcium) | 1105067-87-5 | C₆₆H₆₈CaF₂N₄O₁₀ | 1219.36 | Calcium salt, diketone |

Key Observations:

Substituent Effects :

- The fluorophenyl group (electronegative) enhances polarity compared to the isopropyl (bulky, hydrophobic) and chlorophenyl (lipophilic) variants .

- The chlorophenyl variant has a higher molecular weight (606.09 vs. 589.65) due to chlorine’s atomic mass .

Salt Form Differences :

- The sodium salt (Fluorophenyl/Isopropyl) offers better aqueous solubility compared to calcium salts (e.g., EP Impurity F), which may precipitate in biological systems .

Analytical and Stability Comparisons

Table 2: HPLC Retention Times and Degradation Pathways

| Compound | Retention Time (RRT) | Degradation Conditions |

|---|---|---|

| Atorvastatin Cyclic (Fluorophenyl) | Not explicitly listed | Stable under cyclic structure |

| Atorvastatin Impurity F | 0.74 | Forms under oxidative stress |

| Atorvastatin Impurity C | 0.95 | Acidic hydrolysis |

- Impurity F (RRT 0.74) and others are identified using gradient elution with formic acid/acetonitrile .

- Stability : The cyclic structure of the Fluorophenyl impurity confers resistance to hydrolysis compared to linear esters (e.g., lactone impurities) .

Pharmacological and Toxicological Implications

- Isopropyl’s bulkiness could hinder metabolic clearance, increasing half-life .

Biological Activity

Atorvastatin, a widely used statin for lowering cholesterol, has several impurities that can affect its biological activity. One such impurity is the Atorvastatin Cyclic Sodium Salt (Fluorophenyl) , which has garnered attention due to its potential impact on the drug's efficacy and safety profile. This article delves into the biological activity of this specific impurity, supported by data tables, case studies, and detailed research findings.

The Atorvastatin Cyclic Sodium Salt (Fluorophenyl) impurity is characterized by the following chemical properties:

- Molecular Formula : C33H34F N2 O7 . Na

- Molecular Weight : 612.62 g/mol

- CAS Number : 1315629-79-8

These properties are essential for understanding how this impurity interacts with biological systems and its potential effects on pharmacokinetics and pharmacodynamics.

Atorvastatin primarily functions as an HMG-CoA reductase inhibitor, reducing cholesterol synthesis in the liver. The presence of impurities like the Fluorophenyl variant can alter this mechanism through various pathways:

- Altered Binding Affinity : Impurities may compete with atorvastatin for binding sites on HMG-CoA reductase, potentially decreasing its efficacy.

- Metabolic Pathways : The impurity may be metabolized differently than atorvastatin, leading to variations in pharmacokinetics.

Pharmacokinetics

Research indicates that atorvastatin and its impurities exhibit variable absorption and distribution profiles. A study reported that atorvastatin's mean plasma concentration ranged from 1.98 to 28.8 ng/mL after oral administration, highlighting significant inter-individual variability in drug response .

Isolation and Identification

A study focusing on the isolation of degradation products of atorvastatin identified unknown impurities during forced degradation studies using high-performance liquid chromatography (HPLC). The this compound was detected at concentrations ranging from 0.05% to 0.2% . This highlights the need for rigorous quality control measures in pharmaceutical formulations.

Spectroscopic Analysis

Various spectroscopic techniques have been employed to analyze atorvastatin impurities:

- Mass Spectrometry (MS) : Used to identify and quantify impurities at low concentrations, with detection limits reported between 21.5–70.8 ng/mL .

- Nuclear Magnetic Resonance (NMR) : Provides structural information about impurities, confirming their identity .

Clinical Implications

In clinical settings, the presence of atorvastatin impurities can lead to adverse effects or reduced therapeutic efficacy. For instance, a pilot bioequivalence study demonstrated that variations in atorvastatin formulations could significantly impact patient outcomes due to differing impurity profiles .

Toxicological Findings

Toxicological studies on atorvastatin and its impurities suggest acceptable risk levels for human use; however, concerns remain regarding potential embryotoxic effects observed in animal studies . These findings emphasize the importance of continuous monitoring of drug formulations for safety.

Data Summary Table

| Parameter | Value |

|---|---|

| Molecular Formula | C33H34F N2 O7 . Na |

| Molecular Weight | 612.62 g/mol |

| CAS Number | 1315629-79-8 |

| Detection Limit (MS) | 21.5–70.8 ng/mL |

| Plasma Concentration Range | 1.98–28.8 ng/mL |

| Toxicological Concerns | Embryotoxicity in animal studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.